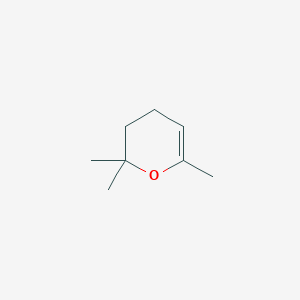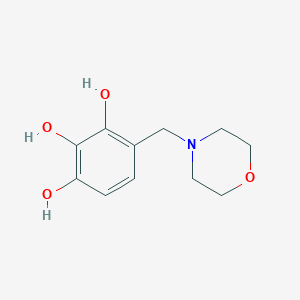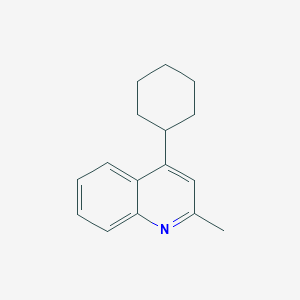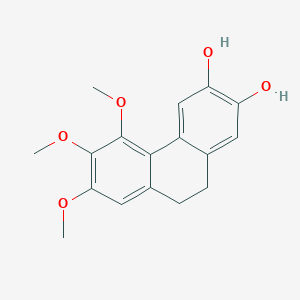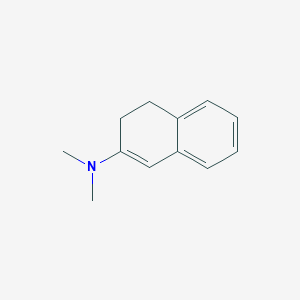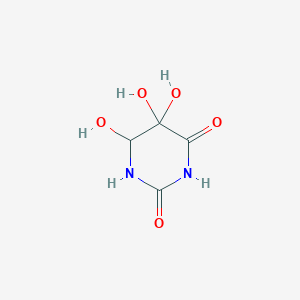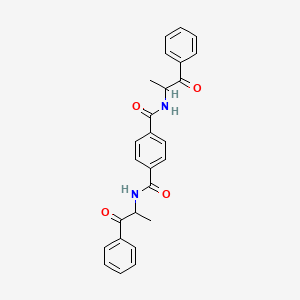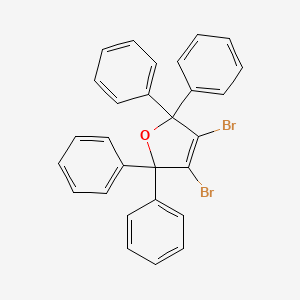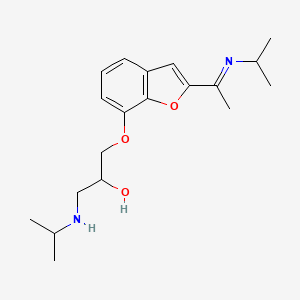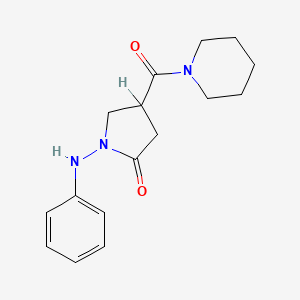
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone is a compound that features a pyrrolidinone ring, a piperidine ring, and an aniline group.
Preparation Methods
The synthesis of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis .
Chemical Reactions Analysis
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be compared to other similar compounds, such as:
Anilino-1,4-naphthoquinones: These compounds also contain an aniline group and exhibit significant biological activities, including tyrosinase inhibition.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
39630-12-1 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-anilino-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c20-15-11-13(16(21)18-9-5-2-6-10-18)12-19(15)17-14-7-3-1-4-8-14/h1,3-4,7-8,13,17H,2,5-6,9-12H2 |
InChI Key |
JFZUQYGYJQWVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


